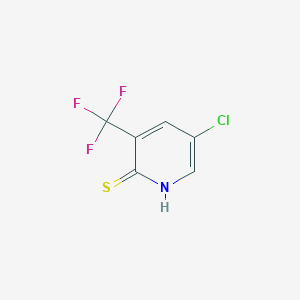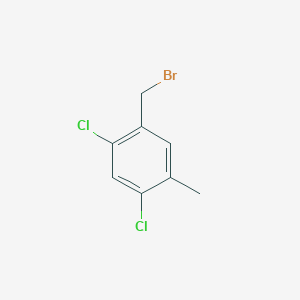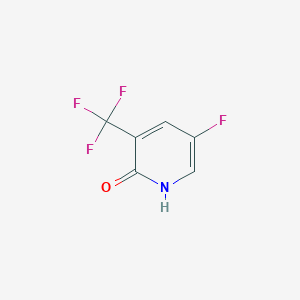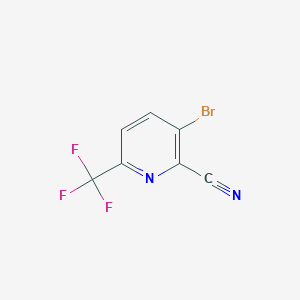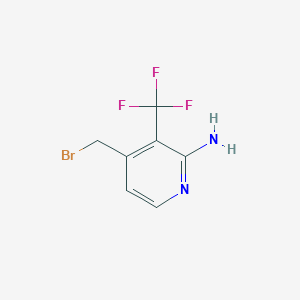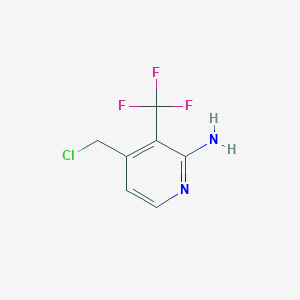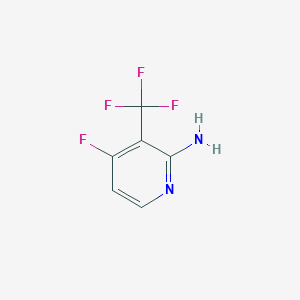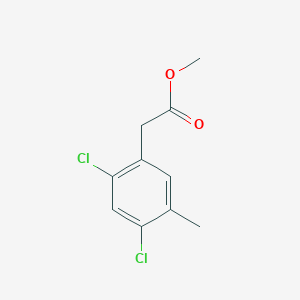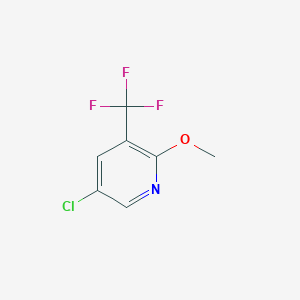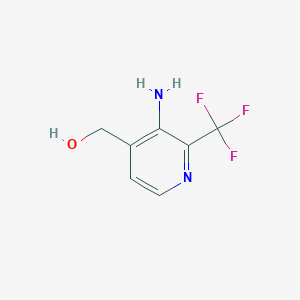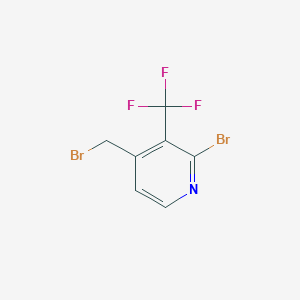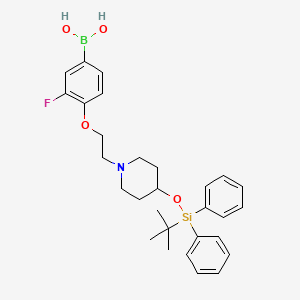
(4-(2-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethoxy)-3-fluorophenyl)boronic acid
説明
“(4-(2-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethoxy)-3-fluorophenyl)boronic acid” is a chemical compound with the CAS Number: 1704082-87-0 . It is a versatile material used in scientific research. Its unique structure allows for various applications, such as drug synthesis, catalysis, and materials science.
Molecular Structure Analysis
The molecular formula of this compound is C29H37BFNO4Si . The molecular weight is 521.503 .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 613.9±65.0 °C at 760 mmHg . The melting point is not available . The flash point is 325.1±34.3 °C .科学的研究の応用
-
Organic Chemistry
- Boronic acids are used extensively in organic chemistry as chemical building blocks and intermediates, predominantly in the Suzuki coupling . A key concept in its chemistry is transmetallation of its organic residue to a transition metal .
- They are also used in other reactions such as Chan–Lam coupling, Liebeskind–Srogl coupling, conjugate addition, oxidation, homologation, electrophilic allyl shifts, hydrolysis, C–H coupling reactions, and protonolysis .
-
Supramolecular Chemistry
-
Medicinal Chemistry
- The compound bortezomib with a boronic acid group is a drug used in chemotherapy . The boron atom in this molecule is a key substructure because through it certain proteasomes are blocked that would otherwise degrade proteins .
- Boronic acids are known to bind to active site serines and are part of inhibitors for porcine pancreatic lipase, subtilisin and the protease Kex2 .
- Boronic acid derivatives constitute a class of inhibitors for human acyl-protein thioesterase 1 and 2, which are cancer drug targets within the Ras cycle .
-
Sensing Applications
- Boronic acids are increasingly utilised in diverse areas of research, including the interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .
- The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
-
Biological Labelling and Protein Manipulation
-
Materials Science
-
Sensing and Detection
-
Biomedical Applications
-
Anticancer, Antibacterial, and Antiviral Activity
-
Interference in Signalling Pathways and Enzyme Inhibition
-
Cell Delivery Systems
-
Electrophoresis of Glycated Molecules
特性
IUPAC Name |
[4-[2-[4-[tert-butyl(diphenyl)silyl]oxypiperidin-1-yl]ethoxy]-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37BFNO4Si/c1-29(2,3)37(25-10-6-4-7-11-25,26-12-8-5-9-13-26)36-24-16-18-32(19-17-24)20-21-35-28-15-14-23(30(33)34)22-27(28)31/h4-15,22,24,33-34H,16-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBMQGBHCPCSEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCC(CC2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37BFNO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethoxy)-3-fluorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



